REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([O:10][OH:11])=[O:9])[CH:3]=1.B([O-])([O-])[O-].[Na+].[Na+].[Na+].FC(F)(F)C(O)=O.C(OC(=O)C)(=O)C.OO>>[CH:3]1[C:4]([C:8]([O:10][OH:11])=[O:9])=[CH:5][CH:6]=[CH:7][CH:2]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a commercially available wetting agent can additionally be added to the oxidizing agent
|
Type
|
CUSTOM
|
Details
|
The reaction times
|
Type
|
CUSTOM
|
Details
|
ranges from −20 to about 100° C., preferably from 0 to about 85° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |